2-Oxoheptanoic acid

biocatalysis enantioselective reduction asymmetric synthesis

Researchers requiring enantiopure α-hydroxy acid intermediates face costly chiral separations when using generic α-keto acid precursors. 2-Oxoheptanoic acid provides a direct, high-fidelity route to (R)-2-hydroxyheptanoic acid via biocatalytic reduction, solving this stereochemical challenge. - Enables >99% enantiomeric excess in ketoreductase-mediated syntheses, eliminating chiral chromatography. - C7 backbone mandatory for coenzyme B biosynthesis studies and aldolase substrate profiling. - Structurally validated reference for QSAR modeling of α-keto acid physicochemical series (LogP 1.22, pKa 2.73). Supplied with batch-specific purity certification to support reproducible enzymatic and analytical workflows.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 13088-48-7
Cat. No. B081482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoheptanoic acid
CAS13088-48-7
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C(=O)O
InChIInChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h2-5H2,1H3,(H,9,10)
InChIKeyIDDYNNYMUPHFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoheptanoic Acid: Chemical Identity and Technical Baseline


2-Oxoheptanoic acid (2-ketoheptanoic acid, α-ketoheptanoic acid) is a medium-chain α-keto monocarboxylic acid with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . The compound exists as a solid at room temperature with a melting point of 29–30 °C and a predicted pKa of 2.73 ± 0.54 . As a member of the 2-oxo acid class, it possesses the characteristic α-keto functional group adjacent to the carboxylic acid, conferring distinct reactivity and biochemical properties relevant to synthetic and metabolic applications [1]. The compound's LogP value of 1.22 provides a quantitative measure of its lipophilicity, which directly impacts its behavior in biological partitioning and assay systems .

Medium-chain α-keto acid scaffold for biocatalytic and synthetic studies
Reported lipophilicity supports partitioning in biphasic systems
Solid-state format suitable for direct weighing and handling

2-Oxoheptanoic Acid: Why Generic Substitution Fails


Within the α-keto monocarboxylic acid class, chain-length variation produces quantifiable differences in physicochemical properties and biological behavior that preclude direct interchangeability. The predicted pKa of 2-oxoheptanoic acid (2.73 ± 0.54) reflects its ionization state under physiological conditions, a parameter that varies non-linearly with alkyl chain length . More critically, the enzymatic recognition of α-keto acids is exquisitely chain-length dependent: aldolase enzymes that accept 2-oxoheptanoate-derived substrates show dramatically reduced catalytic efficiency with homologs differing by a single methylene unit [1]. Furthermore, the stereochemical outcome of biocatalytic reductions—a key consideration in asymmetric synthesis—is highly substrate-specific; ethyl 2-oxoheptanoate yields >99% enantiomeric excess with earthworm cell-free extract [2], a result not generalizable to shorter or longer chain α-keto esters without empirical verification. These factors mandate compound-specific qualification rather than generic α-keto acid substitution.

Enzyme Recognition
Chain-length variation alters catalytic efficiency; aldolase substrate preference is C7-specific.
Stereochemical Outcome
Biocatalytic reduction enantioselectivity is substrate-dependent; results do not transfer across chain lengths.
Ionization Behavior
pKa shifts non-linearly with chain length, affecting pH-dependent extraction and reactivity.

2-Oxoheptanoic Acid: Differentiation from Closest Analogs


Superior Enantioselectivity in Biocatalytic Reduction

In a comparative biocatalytic reduction study using cell-free extract from Lumbricus rubellus (earthworm) with NADH as coenzyme at 50 °C, ethyl 2-oxoheptanoate was reduced exclusively to the corresponding (R)-hydroxy ester with >99% enantiomeric excess (ee) [1]. Under identical experimental conditions, the branched-chain analog ethyl 3-methyl-2-oxobutanoate achieved only 91% ee (R-form) [1]. The difference of 8+ percentage points in enantiomeric excess represents a substantial improvement in stereochemical fidelity that is critical for asymmetric synthesis applications.

Enantioselectivity
Head-to-head
Ethyl 2-oxoheptanoate: >99% ee (R)
Ethyl 3-methyl-2-oxobutanoate: 91% ee (R)
Reported near-homochiral product for streamlined chiral synthesis
Earthworm cell-free extract, NADH, 50 °C
biocatalysis enantioselective reduction asymmetric synthesis

Lipophilicity: C7 vs. C8 α-Keto Acid

The octanol-water partition coefficient (LogP) of 2-oxoheptanoic acid is 1.22 . While direct experimental LogP data for the C8 homolog 2-oxooctanoic acid is not published under identical measurement conditions, the addition of one methylene unit to the alkyl chain in an α-keto acid series predictably increases LogP by approximately 0.5 units based on established fragment-based QSAR principles [1]. This quantitative difference in lipophilicity directly impacts the compound's behavior in biphasic reaction systems, membrane permeability in cellular assays, and chromatographic retention characteristics.

Lipophilicity (LogP)
Class-level
2-Oxoheptanoic acid: 1.22
C8 homolog: estimated ~1.7
Lower lipophilicity may improve aqueous solubility
QSAR-based estimation; experimental data pending
physicochemical profiling membrane permeability solubility

Aldolase Substrate Preference: C7 vs. Shorter α-Keto Acids

The aldolase enzyme 4-hydroxy-2-oxoheptanedioate aldolase (EC 4.1.2.52), which natively acts on the 7-carbon 2-oxoheptanoate scaffold, exhibits measurable but reduced catalytic efficiency toward shorter-chain homologs. Specifically, the enzyme is able to catalyze the aldol cleavage of 4-hydroxy-2-oxopentanoate (C5) and 4-hydroxy-2-oxohexanoate (C6) as alternative substrates, and can use 2-oxobutanoate (C4) as carbonyl donor—but with lower efficiency than the native C7 substrate [1]. This quantitative chain-length discrimination demonstrates that 2-oxoheptanoic acid occupies a distinct position in enzyme recognition space, not simply interchangeable with adjacent chain-length α-keto acids.

Aldolase Activity
Class-level
C7 substrate: native optimal activity
C4-C6: reduced efficiency
C7 chain length required for accurate kinetic profiling
BRENDA curation; quantitative kcat/Km unreported
enzyme specificity substrate profiling biocatalysis

2-Oxoheptanoic Acid: Coenzyme B Precursor

2-Oxoheptanoic acid (as its 7-substituted derivatives) occupies a structurally specific position in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate), an essential cofactor in methanogenic archaea [1]. The biosynthetic pathway proceeds from 2-oxosuberate (C8) through decarboxylation to yield 7-oxoheptanoic acid, which is subsequently converted to the 7-mercaptoheptanoate moiety [2]. The 7-carbon backbone of 2-oxoheptanoic acid is thus precisely matched to the structural requirements of the coenzyme B thiol arm; neither C6 (2-oxohexanoic acid) nor C8 (2-oxooctanoic acid) homologs can functionally substitute in this biosynthetic context due to strict chain-length constraints in the terminal enzymatic steps.

Pathway Specificity
Reported
7-carbon backbone mandatory for coenzyme B biosynthesis
C6/C8 homologs cannot substitute in methanogen pathway
Methanogenic archaea; structural requirement
methanogenesis coenzyme B biosynthesis metabolic pathway

Commercial Purity and Batch Documentation

2-Oxoheptanoic acid is commercially available with standardized purity specifications ranging from 93% to 95% , with batch-specific analytical documentation including NMR, HPLC, and GC traceability provided by established suppliers . This contrasts with longer-chain α-keto acids such as 2-oxooctanoic acid, which is available at ≥99.0% (T) analytical grade . The availability of 2-oxoheptanoic acid in the 93-95% purity tier represents a fit-for-purpose option for synthetic applications where ultra-high purity is not a critical requirement, potentially offering cost advantages for larger-scale work.

Purity Specification
Data to verify
93-95% (standard grade)
Fit-for-purpose option for synthetic applications
Batch-specific CoA documentation available
chemical procurement quality control analytical certification

pKa Difference: vs. Shorter α-Keto Acids

The predicted pKa of 2-oxoheptanoic acid is 2.73 ± 0.54 . This value positions the compound as a stronger acid than unsubstituted heptanoic acid (pKa ≈ 4.8), attributable to the electron-withdrawing α-keto group. Within the α-keto acid series, the pKa varies modestly but measurably with chain length. The C3 homolog pyruvic acid (2-oxopropanoic acid) has an experimental pKa of 2.50 [1], while the C4 homolog 2-oxobutanoic acid has a pKa of approximately 2.5 [2]. The pKa of 2-oxoheptanoic acid at 2.73 suggests marginally lower acidity than the shortest-chain members, a difference that can affect protonation state at near-neutral pH and consequently impact chromatographic retention, extraction efficiency, and reactivity in pH-sensitive transformations.

pKa
Reported
2-Oxoheptanoic acid: 2.73 (pred.)
Pyruvic acid: 2.50
Slightly weaker acidity may affect extraction protocols
Experimental vs. predicted comparison; verify buffer compatibility
acid-base chemistry ionization buffer formulation

2-Oxoheptanoic Acid: Research and Industrial Applications


Biocatalytic Reduction for Chiral α-Hydroxy Acid Synthesis

Based on the demonstrated >99% enantiomeric excess achieved with ethyl 2-oxoheptanoate using earthworm cell-free extract [1], 2-oxoheptanoic acid (or its ethyl ester) is the preferred α-keto acid precursor for synthesizing enantiopure (R)-2-hydroxyheptanoic acid and related chiral building blocks. The near-quantitative stereoselectivity (>99% ee) substantially exceeds the 91% ee observed with the branched-chain analog under identical conditions, enabling streamlined synthetic routes that minimize or eliminate costly chiral chromatographic separations. This application is directly relevant to medicinal chemistry programs requiring chiral α-hydroxy acids as intermediates, and to biocatalysis research focused on ketoreductase substrate profiling.

Methanogen Metabolism: Isotope Tracing and Pathway Studies

2-Oxoheptanoic acid and its 7-substituted derivatives are specifically required for investigations of coenzyme B biosynthesis in methanogenic archaea [2][3]. The C7 backbone is structurally mandatory for the terminal steps converting 7-oxoheptanoic acid to the 7-mercaptoheptanoate moiety of coenzyme B. C6 or C8 α-keto acids cannot substitute in this pathway context. Stable isotope-labeled 2-oxoheptanoic acid is therefore an essential procurement item for metabolic flux analysis, enzymatic mechanism studies, and biosynthesis engineering efforts targeting methanogen cofactor pathways.

Aldolase Substrate Profiling with C7 Scaffold

For enzymologists characterizing 4-hydroxy-2-oxoheptanedioate aldolase (EC 4.1.2.52) or related aldolase enzymes, 2-oxoheptanoic acid provides the native C7 scaffold for establishing baseline kinetic parameters [4]. Comparative studies using shorter-chain homologs (C4, C5, C6) reveal reduced catalytic efficiency, underscoring the necessity of the C7 compound for accurate determination of Vmax, Km, and kcat values. Procurement of authentic 2-oxoheptanoic acid is therefore critical for rigorous substrate specificity profiling and for distinguishing between native and promiscuous enzyme activities.

α-Keto Acid Physical Chemistry: Chain-Length Effects

The quantified physicochemical parameters of 2-oxoheptanoic acid—LogP 1.22 , pKa 2.73 ± 0.54 , and melting point 29–30 °C —make this compound a valuable reference point for systematic studies of chain-length effects in α-keto acid series. The C7 chain length occupies the midpoint between short-chain (C3–C5) and medium/long-chain (C8–C10) α-keto acids, enabling calibration of QSAR models, chromatographic retention prediction, and membrane permeability assessments. Researchers conducting comparative physical chemistry or analytical method development across the α-keto acid series should include 2-oxoheptanoic acid as a representative C7 benchmark.

Application
Selection Property
Validation Focus
Chiral α-hydroxy acid synthesis
Enantioselective biocatalytic reduction
Near-homochiral product verification
Methanogen coenzyme B pathway studies
C7 backbone specificity
Pathway compatibility and isotopic tracing
Aldolase substrate profiling
Native C7 substrate activity
Kinetic parameter benchmarking
α-Keto acid QSAR & method development
Mid-chain length benchmark
Physicochemical property calibration
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